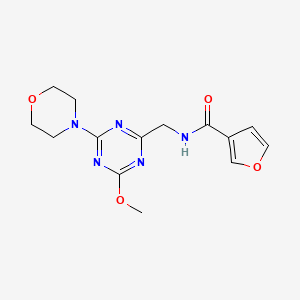

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)furan-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,3,5-Triazines are a class of compounds that have been investigated for their biological activity. They exhibit antimalarial, antimicrobial, anti-cancer, and anti-viral activities, among other beneficial properties .

Synthesis Analysis

1,3,5-Triazine derivatives can be prepared from cyanuric chloride. The chloride ions in cyanuric chloride can be replaced with various groups to give several variants of 1,3,5-triazine derivatives .Molecular Structure Analysis

The core structure of 1,3,5-triazines consists of a six-membered ring with three carbon atoms and three nitrogen atoms. The specific molecule you mentioned also contains a methoxy group, a morpholino group, and a furan-3-carboxamide group attached to the triazine ring .Chemical Reactions Analysis

The chemical reactions involving 1,3,5-triazines can vary widely depending on the specific substituents attached to the triazine ring. For example, the chloride ions in cyanuric chloride can be replaced with various groups to give several variants of 1,3,5-triazine derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,5-triazines can vary widely depending on their specific structure. For example, the presence of different substituents can significantly influence properties such as solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación

- 1,3,5-Triazine derivatives, including the compound , exhibit promising antimicrobial properties. Some of these compounds have demonstrated activity against both Gram-positive bacteria (such as Staphylococcus aureus) and Gram-negative bacteria (such as Escherichia coli). Notably, compounds (10), (16), (25), and (30) showed antimicrobial activity comparable to that of ampicillin against S. aureus, while compounds (13) and (14) were effective against E. coli .

- Some 1,3,5-triazines, like hexamethylmelamine (HMM) and 2-amino-4-morpholino-s-triazine, have antitumor properties. HMM is used clinically to treat lung cancer, while 2-amino-4-morpholino-s-triazine is effective against ovarian cancer .

- Conducting molecular docking studies could reveal potential interactions between this compound and specific biological targets. For instance, exploring its binding affinity with HIV-1 proteins might provide insights into its antiviral activity .

Antimicrobial Activity

Anticancer Properties

Molecular Docking Studies

Mecanismo De Acción

Target of Action

coli, S aureus, and C. albicans .

Mode of Action

It’s known that many triazine derivatives interact with their targets by forming hydrogen bonds and aromatic interactions, which can lead to changes in the target’s function .

Biochemical Pathways

It’s known that many triazine derivatives have antimicrobial activity, suggesting they may interfere with essential biochemical pathways in microorganisms .

Result of Action

Similar compounds with a 1,3,5-triazine core have shown antimicrobial activity, suggesting they may inhibit the growth of certain microorganisms .

Action Environment

Factors such as ph, temperature, and presence of other substances can potentially affect the activity of similar compounds .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]furan-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O4/c1-21-14-17-11(8-15-12(20)10-2-5-23-9-10)16-13(18-14)19-3-6-22-7-4-19/h2,5,9H,3-4,6-8H2,1H3,(H,15,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXMWPFZEEFDASS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[2-(3-Chloroanilino)vinyl]-3-(methylsulfanyl)-4-isothiazolecarbonitrile](/img/structure/B2461651.png)

![2-[[1-(3-Pyrazol-1-ylbenzoyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2461657.png)

![N-(2,6-difluorobenzyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2461658.png)

![(2,4-Dichlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone oxime](/img/structure/B2461659.png)

![[3-Amino-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl](4-methoxyphenyl)methanone](/img/structure/B2461662.png)

![6-(3-Chloro-4-methoxyphenyl)-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2461666.png)